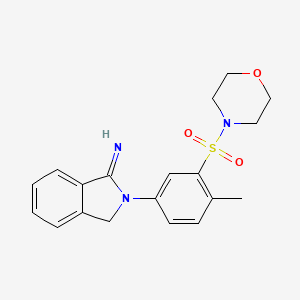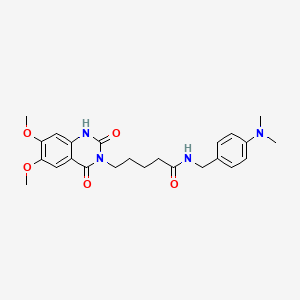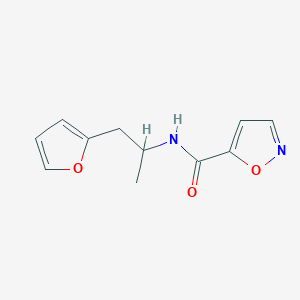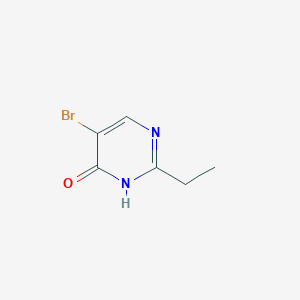![molecular formula C26H21N3O5 B2959537 1'-Methyl-4'-(3-nitrophenyl)-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione CAS No. 1797898-37-3](/img/structure/B2959537.png)
1'-Methyl-4'-(3-nitrophenyl)-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several structural elements common in organic chemistry, including a pyrrolidine ring, a benzopyran moiety, and an indole moiety . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Benzopyran is a fused ring system that’s found in many bioactive compounds. Indole is a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, and is a component of many important biological molecules, including tryptophan and serotonin .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the multiple ring systems and functional groups present. The pyrrolidine ring would introduce elements of stereochemistry, as the different spatial orientations of substituents can lead to different biological profiles of drug candidates . The benzopyran and indole moieties would contribute to the compound’s aromaticity and potentially its planarity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their relative positions. The nitrophenyl group could potentially undergo reduction reactions to form amines . The pyrrolidine ring might undergo reactions at the nitrogen, such as alkylation . The benzopyran and indole moieties could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of aromaticity, the presence of polar functional groups, and its stereochemistry would all influence properties like solubility, melting point, and stability .Scientific Research Applications
Synthetic Methodologies and Heterocyclic Compound Exploration
Innovative Synthesis Techniques : Studies have focused on developing new synthetic approaches for heterotricyclic compounds, demonstrating the interest in expanding the chemical toolbox for creating complex molecular architectures. This includes the synthesis of pyrrolo[3,4-b]indole and pyrrolo[3,4-b]quinoline derivatives based on pyrrolidine-2,4-dione (tetramic acid), with some derivatives showing anticonvulsant activity (Sorokina et al., 2007).
Chemical Transformations and Derivatives : The study of reactions involving aromatic nitro compounds to explore redox-denitration reactions highlights the chemical versatility and potential for creating novel compounds with unique properties (Rees & Tsoi, 2000). Such methodologies can be pivotal for designing new drugs or materials with enhanced functionalities.
Biological Activity and Potential Applications : Research into the synthesis and biological evaluation of compounds such as pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives, designed using sedative and analgesic drugs as lead compounds, suggests a methodological framework for discovering compounds with potential hypnotic and analgesic properties. This indicates the broader relevance of chemical synthesis in drug discovery and development (Menegatti et al., 2006).
Future Directions
Given the biological activity of compounds containing pyrrolidine, benzopyran, and indole moieties, it’s possible that derivatives of this compound could be of interest in drug discovery . Future research could explore the synthesis of this compound and its derivatives, their biological activity, and their potential applications.
properties
InChI |
InChI=1S/C26H21N3O5/c1-28-14-20(16-7-6-8-17(13-16)29(32)33)25(15-34-22-12-5-2-9-18(22)23(25)30)26(28)19-10-3-4-11-21(19)27-24(26)31/h2-13,20H,14-15H2,1H3,(H,27,31) |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYCRPALNXTOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=CC(=CC=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2959456.png)

![2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2959462.png)
![2-(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2959463.png)
![2-(4-(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2959465.png)


![3-(4-fluorobenzyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2959472.png)


![2-Chloro-1-[2-[3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone](/img/structure/B2959475.png)
![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2959476.png)